trans-10-Hydroxynortriptyline maleate

説明

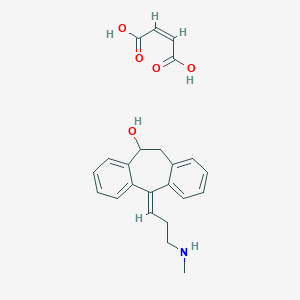

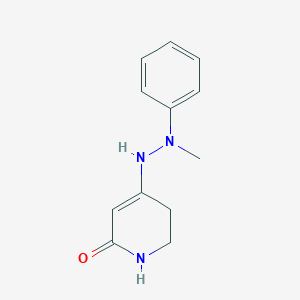

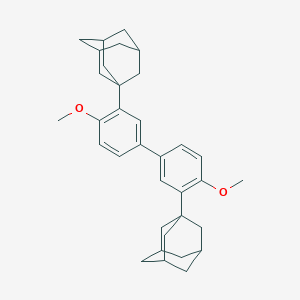

“Trans-10-Hydroxynortriptyline maleate” is a metabolite of Nortriptyline . Its chemical name is (E)-5-(3-(methylamino)propylidene)-10,11-dihydro-5H-dibenzoa,dannulen-10-ol fumarate .

Molecular Structure Analysis

The molecular formula of “trans-10-Hydroxynortriptyline maleate” is C23H25NO5. The molecular weight is 395.4 g/mol. The IUPAC name is (Z)-but-2-enedioic acid;(2E)-2-[3-(methylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol.

科学的研究の応用

Summary of the Application

“trans-10-Hydroxynortriptyline maleate” is a major metabolite of the secondary amine nortriptyline (NT), one of the most thoroughly studied tricyclic antidepressants . It has been suggested that the clinical and biological effects attributed to NT in earlier studies might at least partly be accounted for by 10-hydroxynortriptyline .

Methods of Application or Experimental Procedures

In one study, increasing single oral doses (from 10 to 100 mg) of racemic E-10-0H-NT were given as the hydrogen maleate to nine healthy subjects . The absorption was complete, as shown by the high urinary recovery (86.1 ±9.9%) of the given dose .

Results or Outcomes

The study showed that E-10-0H-NT passes the blood-brain barrier and probably contributes to increased transmission in central noradrenaline neurons . A clinical study on the treatment of depression with nortriptyline indicated that the therapeutic effect was related not only to the plasma concentration of nortriptyline but also to that of 10-0H-NT .

Neuroscience - Pain Research

Summary of the Application

“trans-10-Hydroxynortriptyline maleate” is an active metabolite of the tricyclic antidepressants amitriptyline and nortriptyline . It has been found to inhibit norepinephrine reuptake in rat cortical slices and isolated human plasma . This property makes it potentially useful in the field of pain research, particularly for conditions where norepinephrine reuptake inhibitors have shown efficacy, such as neuropathic pain.

Methods of Application or Experimental Procedures

In experimental models, “trans-10-Hydroxynortriptyline maleate” can be administered to rats to study its effects on norepinephrine reuptake . The specific dosage and administration method may vary depending on the specifics of the experiment.

Results or Outcomes

While specific results for “trans-10-Hydroxynortriptyline maleate” in pain research are not readily available, norepinephrine reuptake inhibitors in general have been found to be effective in managing neuropathic pain. As “trans-10-Hydroxynortriptyline maleate” inhibits norepinephrine reuptake, it could potentially have similar effects .

Toxicology & Xenobiotic Metabolism - Drug Metabolites

Summary of the Application

“trans-10-Hydroxynortriptyline maleate” is a metabolite of the tricyclic antidepressants amitriptyline and nortriptyline, formed by the cytochrome P450 (CYP) isoform CYP2D6 . This makes it relevant in the field of toxicology and xenobiotic metabolism, particularly in studies related to drug metabolism.

Methods of Application or Experimental Procedures

In studies related to drug metabolism, “trans-10-Hydroxynortriptyline maleate” can be used to investigate the metabolic pathways of amitriptyline and nortriptyline . This can involve administering these drugs to experimental models and then analyzing the resulting metabolites.

Results or Outcomes

Studies have shown that “trans-10-Hydroxynortriptyline maleate” is a major metabolite of amitriptyline and nortriptyline, formed by the action of the CYP2D6 enzyme . This information can be useful in understanding the metabolic pathways of these drugs and predicting their effects in different individuals based on their CYP2D6 status .

Immunology & Inflammation

Summary of the Application

“trans-10-Hydroxynortriptyline maleate” is an active metabolite of the tricyclic antidepressants amitriptyline and nortriptyline . It has been found to inhibit norepinephrine reuptake in rat cortical slices and isolated human plasma . This property makes it potentially useful in the field of immunology and inflammation, particularly for conditions where norepinephrine reuptake inhibitors have shown efficacy, such as inflammatory diseases.

Methods of Application or Experimental Procedures

In experimental models, “trans-10-Hydroxynortriptyline maleate” can be administered to rats to study its effects on norepinephrine reuptake . The specific dosage and administration method may vary depending on the specifics of the experiment.

Results or Outcomes

While specific results for “trans-10-Hydroxynortriptyline maleate” in immunology and inflammation research are not readily available, norepinephrine reuptake inhibitors in general have been found to be effective in managing inflammatory diseases. As “trans-10-Hydroxynortriptyline maleate” inhibits norepinephrine reuptake, it could potentially have similar effects .

Pulmonary Diseases

Summary of the Application

“trans-10-Hydroxynortriptyline maleate” is an active metabolite of the tricyclic antidepressants amitriptyline and nortriptyline . It has been found to inhibit norepinephrine reuptake in rat cortical slices and isolated human plasma . This property makes it potentially useful in the field of pulmonary diseases, particularly for conditions where norepinephrine reuptake inhibitors have shown efficacy, such as chronic obstructive pulmonary disease (COPD).

Methods of Application or Experimental Procedures

In experimental models, “trans-10-Hydroxynortriptyline maleate” can be administered to rats to study its effects on norepinephrine reuptake . The specific dosage and administration method may vary depending on the specifics of the experiment.

Results or Outcomes

While specific results for “trans-10-Hydroxynortriptyline maleate” in pulmonary diseases research are not readily available, norepinephrine reuptake inhibitors in general have been found to be effective in managing COPD. As “trans-10-Hydroxynortriptyline maleate” inhibits norepinephrine reuptake, it could potentially have similar effects .

特性

IUPAC Name |

(Z)-but-2-enedioic acid;(2E)-2-[3-(methylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO.C4H4O4/c1-20-12-6-11-16-15-8-3-2-7-14(15)13-19(21)18-10-5-4-9-17(16)18;5-3(6)1-2-4(7)8/h2-5,7-11,19-21H,6,12-13H2,1H3;1-2H,(H,5,6)(H,7,8)/b16-11+;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAXFXQSLHWIUSS-FDVMRUETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC/C=C/1\C2=CC=CC=C2CC(C3=CC=CC=C31)O.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1156-99-6 (Parent) | |

| Record name | E-10-hydroxynortriptyline hydrogen maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074853740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-10-Hydroxynortriptyline maleate | |

CAS RN |

74853-74-0 | |

| Record name | E-10-hydroxynortriptyline hydrogen maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074853740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-10-Hydroxy Nortriptyline Maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl [4-(Benzyloxy)phenoxy]acetate](/img/structure/B139750.png)

![Cyclohexanone, 3-[4-(1,1-dimethylheptyl)-2-(phenylmethoxy)phenyl]-](/img/structure/B139751.png)

![5-Amino-2-[2-(methylamino)ethoxy]benzoic acid](/img/structure/B139756.png)

![Methyl 4-hydroxy-8-(hydroxymethyl)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-1,2,3,6,7,8-hexahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B139767.png)